molecular formula C21H19ClN4O4S2 B2872898 2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955632-75-4

2-(4-chlorobenzamido)-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2872898
CAS RN: 955632-75-4
M. Wt: 490.98
InChI Key: QBKROFLHXSLKFJ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of thiazolo[5,4-d]thiazole . Thiazolo[5,4-d]thiazoles are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .


Molecular Structure Analysis

The molecular structure of your compound seems to be complex. It likely contains a thiazolo[5,4-d]thiazole core, which is an electron deficient system with high oxidative stability and a rigid planar structure . This allows for efficient intermolecular π–π overlap .

Scientific Research Applications

Anti-Solvent Precipitation and Recrystallization

The compound’s structural analogs have been used in anti-solvent precipitation and recrystallization methods to study the formation of different crystal forms. This has implications for the pharmaceutical industry, where crystal form can affect drug solubility and bioavailability .

Synthesis of Functionalized Pyridines and Pyrimidines

While not directly related to the compound , similar chemical structures have been utilized in the synthesis of functionalized pyridines and pyrimidines. These compounds are important in medicinal chemistry for their diverse biological activities .

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4S2/c22-13-6-4-12(5-7-13)19(27)26-21-25-18-16(2-1-3-17(18)31-21)20(28)24-14-8-10-15(11-9-14)32(23,29)30/h4-11,16H,1-3H2,(H,24,28)(H2,23,29,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKROFLHXSLKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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